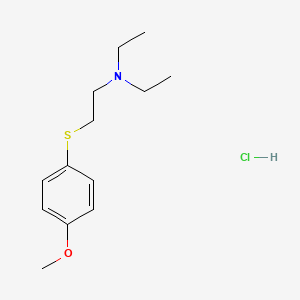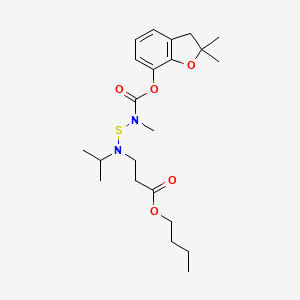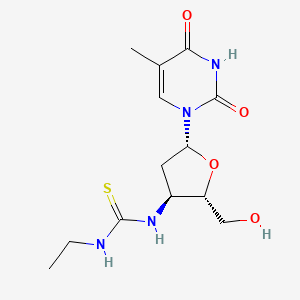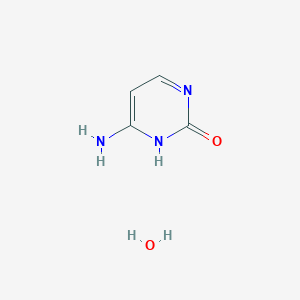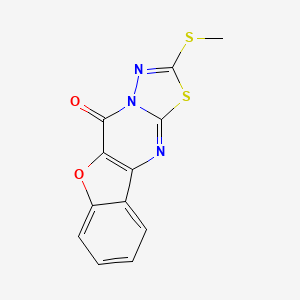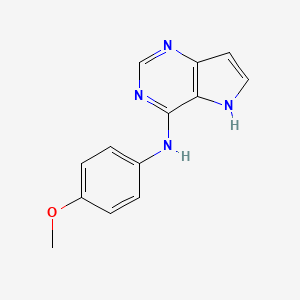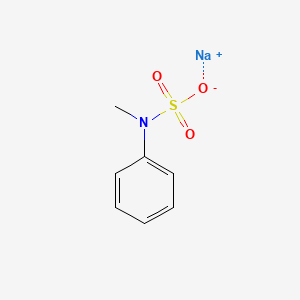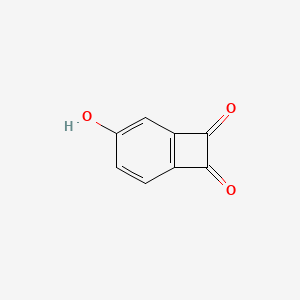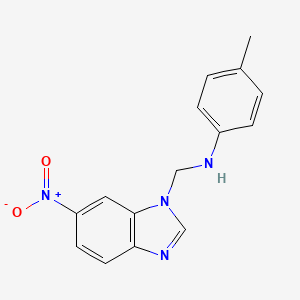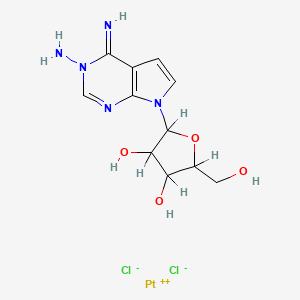
Benzenesulfonic acid, isoheptyl-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, isoheptyl-, sodium salt is an organosulfur compound that belongs to the class of aromatic sulfonic acids. It is a derivative of benzenesulfonic acid where the hydrogen atom of the sulfonic acid group is replaced by an isoheptyl group, and the compound is neutralized with sodium to form the sodium salt. This compound is known for its surfactant properties and is widely used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, isoheptyl-, sodium salt typically involves the sulfonation of benzene followed by the introduction of the isoheptyl group. The general steps are as follows:
-
Sulfonation of Benzene: : Benzene is reacted with concentrated sulfuric acid or oleum to form benzenesulfonic acid. This reaction is highly exothermic and requires careful temperature control. [ \text{C}_6\text{H}_6 + \text{H}_2\text{SO}_4 \rightarrow \text{C}_6\text{H}_5\text{SO}_3\text{H} + \text{H}_2\text{O} ]
-
Introduction of Isoheptyl Group: : The benzenesulfonic acid is then reacted with isoheptyl alcohol in the presence of a catalyst to form the isoheptyl derivative. [ \text{C}_6\text{H}_5\text{SO}_3\text{H} + \text{C}7\text{H}{15}\text{OH} \rightarrow \text{C}_6\text{H}_5\text{SO}_3\text{C}7\text{H}{15} + \text{H}_2\text{O} ]
-
Neutralization: : The final step involves neutralizing the isoheptyl benzenesulfonic acid with sodium hydroxide to form the sodium salt. [ \text{C}_6\text{H}_5\text{SO}_3\text{C}7\text{H}{15} + \text{NaOH} \rightarrow \text{C}_6\text{H}_5\text{SO}_3\text{C}7\text{H}{15}\text{Na} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous sulfonation of benzene using oleum, followed by the introduction of the isoheptyl group and neutralization with sodium hydroxide. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, isoheptyl-, sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The aromatic ring can undergo oxidation and reduction reactions, although the sulfonic acid group remains relatively stable.
Hydrolysis: The compound can undergo hydrolysis to revert to benzenesulfonic acid and isoheptyl alcohol.
Common Reagents and Conditions
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as hydrogen in the presence of a catalyst can be employed.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products
Substitution: Products include various substituted benzenesulfonic acids.
Oxidation: Products include benzoic acid derivatives.
Reduction: Products include reduced aromatic compounds.
Hydrolysis: Products include benzenesulfonic acid and isoheptyl alcohol.
Scientific Research Applications
Benzenesulfonic acid, isoheptyl-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and processes.
Biology: Employed in the preparation of biological samples and as a detergent in protein purification.
Medicine: Utilized in the formulation of pharmaceutical products due to its surfactant properties.
Industry: Widely used in the production of detergents, cleaning agents, and other industrial products.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, isoheptyl-, sodium salt primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsification, solubilization, and dispersion processes. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the breakdown of complex mixtures into simpler components.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid
- p-Toluenesulfonic acid
- Sulfanilic acid
Comparison
- Benzenesulfonic acid : The simplest aromatic sulfonic acid, lacks the isoheptyl group, and has different surfactant properties.
- p-Toluenesulfonic acid : Contains a methyl group instead of an isoheptyl group, used as a catalyst in organic synthesis.
- Sulfanilic acid : Contains an amino group, used in the synthesis of dyes and as a reagent in analytical chemistry.
Benzenesulfonic acid, isoheptyl-, sodium salt is unique due to the presence of the isoheptyl group, which enhances its surfactant properties and makes it suitable for a wider range of applications compared to its simpler counterparts.
Properties
CAS No. |
67828-02-8 |
|---|---|
Molecular Formula |
C13H19NaO3S |
Molecular Weight |
278.34 g/mol |
IUPAC Name |
sodium;2-(5-methylhexyl)benzenesulfonate |
InChI |
InChI=1S/C13H20O3S.Na/c1-11(2)7-3-4-8-12-9-5-6-10-13(12)17(14,15)16;/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,14,15,16);/q;+1/p-1 |
InChI Key |
XICLLRVYZBFGKD-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


